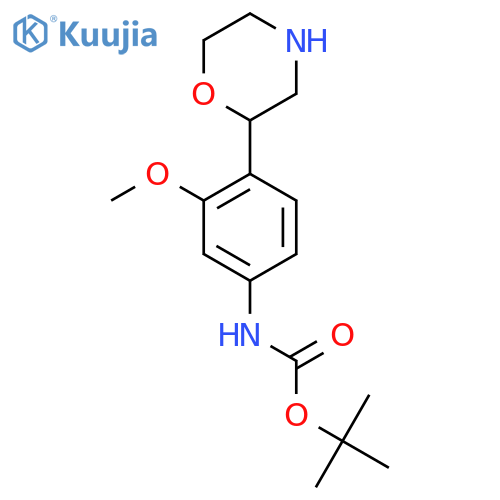Cas no 2229443-37-0 (tert-butyl N-3-methoxy-4-(morpholin-2-yl)phenylcarbamate)
tert-butyl N-3-methoxy-4-(morpholin-2-yl)phenylcarbamate は、有機合成化学において重要な中間体として利用される化合物です。モルホリン環とメトキシ基を有する芳香族カルバメート構造を持ち、医薬品や機能性材料の合成における多様な応用が可能です。高い反応性と安定性を兼ね備えており、特に保護基としてのtert-butoxycarbonyl (Boc) 基は温和な条件下での脱保護が可能です。分子内のモルホリン環は立体化学的制御や水溶性向上に寄与し、創薬研究において有用な特性を示します。精密合成における収率と純度の面で優れた性能を発揮します。

2229443-37-0 structure
商品名:tert-butyl N-3-methoxy-4-(morpholin-2-yl)phenylcarbamate
tert-butyl N-3-methoxy-4-(morpholin-2-yl)phenylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-3-methoxy-4-(morpholin-2-yl)phenylcarbamate
- 2229443-37-0
- EN300-1901840
- tert-butyl N-[3-methoxy-4-(morpholin-2-yl)phenyl]carbamate
-
- インチ: 1S/C16H24N2O4/c1-16(2,3)22-15(19)18-11-5-6-12(13(9-11)20-4)14-10-17-7-8-21-14/h5-6,9,14,17H,7-8,10H2,1-4H3,(H,18,19)
- InChIKey: GIYZVPXJECXZTA-UHFFFAOYSA-N
- ほほえんだ: O1CCNCC1C1C=CC(=CC=1OC)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 308.17360725g/mol
- どういたいしつりょう: 308.17360725g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 370
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 68.8Ų
tert-butyl N-3-methoxy-4-(morpholin-2-yl)phenylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1901840-2.5g |
tert-butyl N-[3-methoxy-4-(morpholin-2-yl)phenyl]carbamate |
2229443-37-0 | 2.5g |
$2828.0 | 2023-09-18 | ||
| Enamine | EN300-1901840-5.0g |
tert-butyl N-[3-methoxy-4-(morpholin-2-yl)phenyl]carbamate |
2229443-37-0 | 5g |
$4184.0 | 2023-06-01 | ||
| Enamine | EN300-1901840-10g |
tert-butyl N-[3-methoxy-4-(morpholin-2-yl)phenyl]carbamate |
2229443-37-0 | 10g |
$6205.0 | 2023-09-18 | ||
| Enamine | EN300-1901840-5g |
tert-butyl N-[3-methoxy-4-(morpholin-2-yl)phenyl]carbamate |
2229443-37-0 | 5g |
$4184.0 | 2023-09-18 | ||
| Enamine | EN300-1901840-0.5g |
tert-butyl N-[3-methoxy-4-(morpholin-2-yl)phenyl]carbamate |
2229443-37-0 | 0.5g |
$1385.0 | 2023-09-18 | ||
| Enamine | EN300-1901840-10.0g |
tert-butyl N-[3-methoxy-4-(morpholin-2-yl)phenyl]carbamate |
2229443-37-0 | 10g |
$6205.0 | 2023-06-01 | ||
| Enamine | EN300-1901840-0.1g |
tert-butyl N-[3-methoxy-4-(morpholin-2-yl)phenyl]carbamate |
2229443-37-0 | 0.1g |
$1269.0 | 2023-09-18 | ||
| Enamine | EN300-1901840-0.25g |
tert-butyl N-[3-methoxy-4-(morpholin-2-yl)phenyl]carbamate |
2229443-37-0 | 0.25g |
$1328.0 | 2023-09-18 | ||
| Enamine | EN300-1901840-0.05g |
tert-butyl N-[3-methoxy-4-(morpholin-2-yl)phenyl]carbamate |
2229443-37-0 | 0.05g |
$1212.0 | 2023-09-18 | ||
| Enamine | EN300-1901840-1.0g |
tert-butyl N-[3-methoxy-4-(morpholin-2-yl)phenyl]carbamate |
2229443-37-0 | 1g |
$1442.0 | 2023-06-01 |
tert-butyl N-3-methoxy-4-(morpholin-2-yl)phenylcarbamate 関連文献
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
2229443-37-0 (tert-butyl N-3-methoxy-4-(morpholin-2-yl)phenylcarbamate) 関連製品
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
